
Independent Verification of Published
Nastorazepide Research Findings: A

Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nastorazepide hemicalcium

Cat. No.: B1245014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on

Nastorazepide (Z-360), a selective cholecystokinin-2 (CCK-2) receptor antagonist, with its key

alternative, Netazepide. The information is compiled from preclinical and clinical studies to offer

a comprehensive overview of their respective pharmacological profiles, efficacy, and

mechanisms of action. All quantitative data is summarized in structured tables, and detailed

experimental methodologies are provided for key cited experiments. Visual diagrams of

signaling pathways and experimental workflows are included to facilitate understanding.

Comparative Analysis of Nastorazepide and
Netazepide
Nastorazepide and Netazepide are both orally active, small molecule antagonists of the

cholecystokinin-2 (CCK-2) receptor, also known as the gastrin receptor.[1][2] Their

development has been driven by the involvement of the CCK-2 receptor in various

physiological and pathological processes, including gastric acid secretion and the growth of

certain tumors.[3][4] Both compounds have advanced to Phase II clinical trials, positioning

them as promising therapeutic agents.[3][5]
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The following tables summarize the available quantitative data from published research to

facilitate a direct comparison of Nastorazepide and Netazepide.

Parameter
Nastorazepi

de (Z-360)

Netazepide

(YF476)

Reference

Compound(s

)

Experimenta

l System
Source

Binding

Affinity (Ki)
0.47 nM Not Reported [3H]CCK-8

Human CCK-

2 Receptor
[1][6]

Inhibitory

Potency

(IC50)

Not Reported 2.7 nM Gastrin

Isolated Rat

Stomach ECL

Cells

[7]

Inhibitory

Potency

(IC50)

Not Reported

YM022: 0.5

nM, AG041R:

2.2 nM

Gastrin

Isolated Rat

Stomach ECL

Cells

[7]

Inhibitory

Potency

(IC50)

Not Reported

L-740,093:

7.8 nM,

JB93182: 9.3

nM,

RP73870: 9.8

nM

Gastrin

Isolated Rat

Stomach ECL

Cells

[7]

Inhibitory

Potency

(IC50)

Not Reported

PD135158:

76 nM,

PD136450:

135 nM,

PD134308:

145 nM

Gastrin

Isolated Rat

Stomach ECL

Cells

[7]

CCK-1

Receptor

Antagonist

(IC50)

Not Reported
Devazepide:

~800 nM
Gastrin

Isolated Rat

Stomach ECL

Cells

[7]

Table 1: Comparative in vitro activity of Nastorazepide and Netazepide.
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Study Type Model

Nastorazepide

(Z-360)

Treatment

Observed Effect Source

Antitumor Activity

Subcutaneous

xenograft of

MiaPaCa2 cells

in nude mice

10, 30, and 100

mg/kg, p.o., once

daily for 21 days

Dose-dependent

inhibition of

tumor growth

with final tumor

weight inhibition

of 16.5%, 39.6%,

and 41.7%

respectively.

[6]

Antitumor Activity
PAN-1 orthotopic

mouse model

In combination

with Gemcitabine

Inhibition of

pancreatic tumor

growth.

[6]

Metastasis

Inhibition

C170HM2

mouse model

3-100 mg/kg,

p.o., once daily

Inhibition of

colorectal cancer

liver metastasis.

[6]

Survival
MGLVA1 ascites

mouse model

3-100 mg/kg,

p.o., once daily

Increased

survival.
[6]

Table 2: In vivo efficacy of Nastorazepide in preclinical cancer models.
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Study Type
Patient

Population

Netazepide

Treatment
Observed Effect Source

Phase II Clinical

Trial

Patients with

type 1 gastric

neuroendocrine

tumors (NETs)

50 mg or 25 mg

once daily for 52

weeks

Cleared all

tumors in 5 out of

13 patients.

Reduced the

number and size

of tumors in the

remaining

patients.

Normalized

plasma or serum

Chromogranin A

(CgA) in all

patients.

[2]

Phase II Clinical

Trial

Patients with

non-dysplastic

Barrett's

Esophagus

25 mg once daily

for 12 weeks

No significant

effect on cellular

proliferation

(primary

endpoint).

Increased

expression of

gastric

phenotype genes

and decreased

expression of

intestinal

markers.

[8][9]

Table 3: Clinical trial outcomes for Netazepide.

Mechanism of Action and Signaling Pathways
Nastorazepide exerts its effects by antagonizing the CCK-2 receptor, thereby blocking the

downstream signaling pathways initiated by its endogenous ligands, gastrin and

cholecystokinin. Published research indicates that Nastorazepide inhibits the production of
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several key signaling molecules and reduces the phosphorylation of important kinases involved

in cell growth, survival, and inflammation.

Specifically, Nastorazepide has been shown to inhibit the expression of Interleukin-1 beta (IL-

1β), ephrin B1, Vascular Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor-1

alpha (HIF-1α).[1][6] Furthermore, it reduces the phosphorylation of Akt, a central kinase in the

PI3K/Akt signaling pathway that promotes cell survival, and NR2B, a subunit of the NMDA

receptor involved in neuronal signaling.[1][6]
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Cell Membrane
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Culture HEK293 cells expressing CCK-2R

Prepare cell membranes

Incubate membranes with [3H]CCK-8 and Nastorazepide

Separate bound and free radioligand via filtration

Quantify bound radioactivity

Calculate IC50 and Ki values
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Culture pancreatic cancer cells (e.g., MiaPaCa-2)

Subcutaneously inject cells into nude mice

Monitor tumor growth

Randomize mice and administer Nastorazepide

Excise and weigh tumors at study endpoint

Calculate tumor growth inhibition
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Treat cancer cells with Nastorazepide

Lyse cells and quantify protein

Separate proteins by SDS-PAGE and transfer to membrane

Incubate with primary antibodies (p-Akt, total Akt)

Incubate with secondary antibody and detect signal

Quantify band intensity and determine p-Akt/total Akt ratio

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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